Acetic acid alpha-phenylstyryl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid alpha-phenylstyryl ester is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid alpha-phenylstyryl ester typically involves the esterification of acetic acid with alpha-phenylstyryl alcohol. This reaction is catalyzed by a mineral acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction can be represented as follows:
Acetic acid+Alpha-phenylstyryl alcohol→Acetic acid alpha-phenylstyryl ester+Water
In industrial settings, the esterification process can be optimized by using excess alcohol or by continuously removing the water formed during the reaction to shift the equilibrium towards the ester product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid alpha-phenylstyryl ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed back into acetic acid and alpha-phenylstyryl alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, while basic hydrolysis (saponification) uses a base such as sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under appropriate conditions.
Major Products
Hydrolysis: Acetic acid and alpha-phenylstyryl alcohol.
Reduction: Alpha-phenylstyryl alcohol and acetic acid.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid alpha-phenylstyryl ester has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid alpha-phenylstyryl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release acetic acid and alpha-phenylstyryl alcohol, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester derived from acetic acid, commonly used as a solvent and in the production of fragrances.
Methyl benzoate: An ester with a pleasant odor, used in perfumes and as a flavoring agent.
Butyl acetate: Used as a solvent in the production of lacquers and other coatings.
Uniqueness
Acetic acid alpha-phenylstyryl ester is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its phenylstyryl group differentiates it from simpler esters like ethyl acetate and butyl acetate, providing unique reactivity and potential biological activity.
Properties
IUPAC Name |
[(Z)-1,2-diphenylethenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-13(17)18-16(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-12H,1H3/b16-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVRDFTXMLOZEC-VBKFSLOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/C(=C\C1=CC=CC=C1)/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.